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Executive Summary
This technical guide provides a comprehensive scientific overview of 2-Bromo-2-
methylpropanenitrile (CAS No. 41658-69-9), a versatile halogenated nitrile intermediate.

Designed for researchers, chemists, and professionals in drug development, this document

delves into the compound's physicochemical properties, spectroscopic signature, synthesis,

and purification methodologies. A core focus is placed on its chemical reactivity, particularly its

behavior as a tertiary electrophile in nucleophilic substitution reactions, which is rationalized

through a detailed examination of the SN1 mechanism. Furthermore, this guide explores its

practical applications as a key building block in the synthesis of complex organic molecules,

including pharmaceuticals. The protocols and mechanistic discussions herein are grounded in

established chemical principles to ensure scientific integrity and practical utility.

Physicochemical & Spectroscopic Profile
2-Bromo-2-methylpropanenitrile, also known by synonyms such as α-bromoisobutyronitrile

and 2-bromo-2-cyanopropane, is a colorless to light yellow liquid at room temperature.[1][2][3]

Its structure, featuring a quaternary carbon substituted with a bromine atom, two methyl

groups, and a nitrile moiety, dictates its unique chemical properties and reactivity.

Physical and Chemical Properties
The key quantitative data for this compound are summarized in the table below for ease of

reference.
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Property Value Source(s)

CAS Number 41658-69-9 [4][5][6]

Molecular Formula C₄H₆BrN [5][6]

Molecular Weight 148.00 g/mol [3][5][6]

Appearance Colorless to light yellow liquid [7]

IUPAC Name
2-bromo-2-

methylpropanenitrile
[5]

Purity (Typical) >95% - >98% (GC) [3]

XLogP3 1.4 [6]

Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor

Count
1 (Nitrile) [6]

Rotatable Bond Count 0 [6]

Spectroscopic Signature Analysis
While specific spectra are instrument-dependent, the structural features of 2-Bromo-2-
methylpropanenitrile give rise to a predictable spectroscopic profile, which is critical for

reaction monitoring and quality control.

¹H NMR: The proton NMR spectrum is expected to be remarkably simple, exhibiting a single

sharp peak (singlet) in the aliphatic region. This signal corresponds to the six chemically

equivalent protons of the two methyl groups. The absence of adjacent protons results in no

spin-spin coupling.

¹³C NMR: The carbon NMR spectrum should display four distinct signals: one for the two

equivalent methyl carbons, one for the quaternary carbon bonded to the bromine, one for the

nitrile carbon (typically in the 115-125 ppm range), and one for the carbon of the methyl

groups.
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A

sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹, which is

characteristic of the C≡N (nitrile) stretching vibration. The C-Br stretch would appear in the

fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion peak (M⁺) due to the presence of bromine. The two major isotopes of

bromine, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, resulting in two peaks of

almost equal intensity at M and M+2.

Synthesis and Purification
The primary route to 2-Bromo-2-methylpropanenitrile involves the α-bromination of its

precursor, isobutyronitrile (CAS 78-82-0).[8][9] This transformation targets the tertiary carbon-

hydrogen bond, which is activated by the adjacent electron-withdrawing nitrile group and is

susceptible to radical substitution.

Representative Synthesis Protocol: Radical Bromination
of Isobutyronitrile
This protocol is a representative method based on well-established radical bromination

principles, such as those used in educational and industrial settings.[10] The choice of a radical

initiator and a non-polar solvent is critical for reaction efficiency and selectivity.

Workflow: Synthesis of 2-Bromo-2-methylpropanenitrile
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Caption: General workflow for the synthesis and purification of 2-Bromo-2-
methylpropanenitrile.

Step-by-Step Methodology:

Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a

nitrogen inlet. Ensure all glassware is dry.

Charging Reagents: To the flask, add isobutyronitrile (1.0 eq.), N-Bromosuccinimide (NBS,

1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

Causality: NBS is chosen as the bromine source because it is a crystalline solid that is

safer and easier to handle than liquid bromine. It provides a low, steady concentration of

Br₂ required for selective radical chain reactions. A non-polar solvent prevents competing

ionic side reactions.

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN,

~0.02 eq.).

Causality: AIBN decomposes upon heating to generate nitrogen gas and two

cyanoisopropyl radicals. These radicals initiate the chain reaction by abstracting a bromine

atom from NBS, which then propagates the bromination of the substrate.

Reaction: Heat the mixture to reflux (for CCl₄, ~77°C) and maintain for 2-4 hours, or until

TLC or GC analysis indicates the complete consumption of isobutyronitrile.

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will

precipitate and can be removed by vacuum filtration.

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium

thiosulfate (to quench any remaining bromine), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 2-Bromo-2-
methylpropanenitrile.[11]
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Purification by Vacuum Distillation
Given that many organic compounds decompose at high temperatures, vacuum distillation is

the preferred method for purifying liquids with boiling points above 150°C at atmospheric

pressure.[11]

Rationale: By reducing the pressure, the boiling point of the liquid is significantly lowered,

allowing for distillation at a temperature that does not cause thermal degradation. This is

crucial for preserving the integrity of the target compound.

Procedure: The crude product is placed in a distillation flask with a few boiling chips. The

apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value

(e.g., 0.1-1.0 mmHg). The flask is then gently heated in an oil bath. The temperature of the

bath should be set 20-30°C higher than the expected boiling point of the compound at that

pressure.[11] The fraction that distills over at a constant temperature is collected as the pure

product.

Chemical Reactivity & Mechanistic Insights
The synthetic utility of 2-Bromo-2-methylpropanenitrile stems from its nature as a tertiary

alkyl halide. This structure sterically hinders the backside attack required for a bimolecular

(SN2) reaction. Consequently, its reactivity is dominated by the unimolecular nucleophilic

substitution (SN1) mechanism.[1][12]

The SN1 Reaction Mechanism
The SN1 reaction proceeds through a multi-step pathway involving the formation of a

carbocation intermediate. This pathway is favored for tertiary substrates because they can form

relatively stable tertiary carbocations.[1][13][14]

Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step) The reaction is initiated by

the slow, spontaneous dissociation of the carbon-bromine bond. The bromine atom departs

with the bonding pair of electrons, forming a bromide ion (Br⁻) and a planar, sp²-hybridized

tertiary carbocation intermediate. This step is the slowest in the sequence and therefore

dictates the overall reaction rate (the rate-determining step).[13][15] The stability of the tertiary

carbocation is enhanced by hyperconjugation and inductive effects from the three attached

carbon groups (two methyls and the nitrile carbon).
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Step 2: Nucleophilic Attack The highly electrophilic carbocation is then rapidly attacked by a

nucleophile. Due to the planar geometry of the carbocation, the nucleophile can attack from

either face of the molecule with equal probability.[13][14]

Step 3: Deprotonation (if applicable) If the nucleophile is neutral (e.g., water or an alcohol), a

final, rapid deprotonation step occurs to yield the neutral product.

SN1 Mechanistic Pathway

2-Bromo-2-methyl-
propanenitrile
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(Slow, Rate-Determining)

Tertiary Carbocation
Intermediate

Step 2: Nucleophilic Attack
(Fast)
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Click to download full resolution via product page

Note: A placeholder image is used for the carbocation intermediate in the DOT script. A real

implementation would use a generated image of the planar carbocation structure. Caption: The

two-step SN1 mechanism for 2-Bromo-2-methylpropanenitrile.

Applications in Medicinal Chemistry & Drug
Development
The unique structural motif of 2-Bromo-2-methylpropanenitrile makes it a valuable building

block for introducing a dimethyl-nitrile group into a larger molecule. This moiety can influence a

compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Intermediate in Complex Molecule Synthesis
This compound serves as a key intermediate in the production of various specialty chemicals,

including pharmaceuticals and agrochemicals.[3] Its ability to readily form a tertiary carbocation
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allows for the construction of quaternary carbon centers, which are common features in many

biologically active molecules. For example, it is a useful building block for the synthesis of

hindered anilines.[4]

Analogue in Pharmaceutical Synthesis: Anastrozole
While direct use in a marketed drug is not widely documented, a closely related structural

analogue plays a critical role in the synthesis of Anastrozole, a non-steroidal aromatase

inhibitor used to treat breast cancer.[16] The synthesis of Anastrozole involves a precursor,

2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile), which contains the same

dimethylpropanenitrile substructure.[16] This brominated intermediate undergoes a nucleophilic

substitution reaction with 1,2,4-triazole to form the final active pharmaceutical ingredient (API).

This example authoritatively demonstrates the utility of the bromo-dimethyl-nitrile scaffold in

modern drug synthesis, highlighting its role as a robust electrophile for coupling with nitrogen-

based nucleophiles.

Safety, Handling, and Storage
2-Bromo-2-methylpropanenitrile is a hazardous chemical that requires strict safety protocols.

It is classified as a flammable liquid and is harmful or toxic if swallowed, inhaled, or in contact

with skin.[5] It is also known to cause serious skin and eye irritation.[5][8]

GHS Hazard Classification
Flammable Liquid: Category 3 (H226)[5][8]

Acute Toxicity: Category 4 (Oral, H302) or Category 3 (Toxic, H301+H311+H331)[5]

Skin Irritation: Category 2 (H315)[5][8]

Eye Irritation: Category 2 (H319)[5][8]

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation,

H335)[5]

Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

Use explosion-proof electrical and lighting equipment.

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles,

and a flame-retardant lab coat.

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-

sparking tools. Ground and bond containers and receiving equipment to prevent static

discharge.[8] Avoid breathing vapors or mist.

Storage and Disposal
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep

the container tightly closed and stored in a locked cabinet or area.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology
for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

2. rsc.org [rsc.org]

3. 2-Bromo-2-methylpropanenitrile [myskinrecipes.com]

4. 2-bromo-2-methylpropanenitrile | 41658-69-9 [chemicalbook.com]

5. 2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 2-Bromo-2-methylpropanenitrile｜lookchem [lookchem.com]

7. 2-Bromo-2-methylpropanenitrile 95.00% | CAS: 41658-69-9 | AChemBlock
[achemblock.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://wap.guidechem.com/encyclopedia/2-bromo-2-methylpropanenitrile-dic861798.html
https://www.benchchem.com/product/b1338764?utm_src=pdf-custom-synthesis
https://ecampusontario.pressbooks.pub/mcmasterchem1aa3/chapter/3-1-3-sn1-reaction-mechanisms/2/
https://ecampusontario.pressbooks.pub/mcmasterchem1aa3/chapter/3-1-3-sn1-reaction-mechanisms/2/
https://www.rsc.org/suppdata/d0/cy/d0cy00416b/d0cy00416b1.pdf
https://www.myskinrecipes.com/shop/en/aliphatic-nitriles/80853--2-bromo-2-methylpropanenitrile.html?SubmitCurrency=1&id_currency=3
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB33037983.htm
https://pubchem.ncbi.nlm.nih.gov/compound/13089869
https://pubchem.ncbi.nlm.nih.gov/compound/13089869
https://www.lookchem.com/ProductWholeProperty_LCPL1077354.htm
https://www.achemblock.com/u109438-2-bromo-2-methylpropanenitrile.html
https://www.achemblock.com/u109438-2-bromo-2-methylpropanenitrile.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Page loading... [wap.guidechem.com]

9. Isobutyronitrile - Wikipedia [en.wikipedia.org]

10. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly
Radical Bromination Reaction [digitalcommons.liberty.edu]

11. How To [chem.rochester.edu]

12. SN1 reaction - Wikipedia [en.wikipedia.org]

13. chem.libretexts.org [chem.libretexts.org]

14. byjus.com [byjus.com]

15. masterorganicchemistry.com [masterorganicchemistry.com]

16. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes -
Google Patents [patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-2-
methylpropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338764#2-bromo-2-methylpropanenitrile-cas-
number-41658-69-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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